molecular formula C8H10FN3O3S B1378673 2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide CAS No. 1251417-93-2

2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide

Cat. No. B1378673
M. Wt: 247.25 g/mol
InChI Key: VJPBRXUCSHGMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzenesulfonamido)-N'-hydroxyethanimidamide, or 4-FBSNHEA, is a chemical compound that has recently become a subject of scientific interest. It is a sulfonamide derivative of the parent compound benzenesulfonamide, and is widely used in the synthesis of a variety of compounds. 4-FBSNHEA has numerous applications in scientific research, and its mechanism of action is still being studied. In

Scientific Research Applications

Antitumor Applications

Sulfonamide derivatives have been designed and synthesized to obtain potent antitumor agents with low toxicity. Compounds like 2-[N-2-pyrimidyl-(p-benzylidene)aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate exhibited high antitumor activity and low toxicity, showcasing the therapeutic potential of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).

Enantioselective Synthesis

The enantioselective synthesis of 3'-fluorothalidomide demonstrates the application of N-fluorobenzenesulfonimide (NFSI) in achieving high enantioselectivity in pharmaceutical synthesis. This process highlights the versatility of sulfonamide derivatives in synthesizing chiral drugs, which are crucial for developing medications with fewer side effects (Yamamoto, Suzuki, Ito, Tokunaga, & Shibata, 2011).

COX-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, specifically the introduction of a fluorine atom, has led to the identification of potent, highly selective, and orally active COX-2 inhibitors. These findings are significant for developing new treatments for rheumatoid arthritis, osteoarthritis, and acute pain, demonstrating the application of fluorine-containing sulfonamides in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-6-1-3-7(4-2-6)16(14,15)11-5-8(10)12-13/h1-4,11,13H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPBRXUCSHGMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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